An In-depth Technical Guide to 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol
An In-depth Technical Guide to 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol. As a member of the stilbenoid family, this compound holds significant interest due to the diverse biological activities associated with this class of molecules, including antioxidant, anti-inflammatory, and anticancer properties.[1] This document is intended to serve as a technical resource, consolidating available data and providing scientifically grounded insights into its chemistry and potential utility.
Core Chemical Identity and Physicochemical Properties
2-[2-(3-Methoxyphenyl)Ethenyl]Phenol, also known by its IUPAC name 2-[(E)-2-(3-methoxyphenyl)ethenyl]phenol, is a phenolic compound characterized by a stilbene backbone with a hydroxyl group on one phenyl ring and a methoxy group on the other.[2] The "(E)" designation indicates a trans configuration of the substituents on the ethenyl double bond, which is the more thermodynamically stable isomer.
| Property | Value | Source(s) |
| CAS Number | 143212-74-2 | [2] |
| Molecular Formula | C₁₅H₁₄O₂ | [2] |
| Molecular Weight | 226.27 g/mol | [2] |
| IUPAC Name | 2-[(E)-2-(3-methoxyphenyl)ethenyl]phenol | [2] |
| Synonyms | 2-(3-Methoxystyryl)phenol | [2] |
| Physical Form | White to Yellow Solid | Data from supplier information |
| Melting Point | Not available in literature. For the reduced analogue, 2-[2-(3-Methoxyphenyl)ethyl]phenol (CAS 167145-13-3), the melting point is reported as 45.0 to 49.0 °C. | [3] |
| Boiling Point | Not available in literature. For the reduced analogue, the predicted boiling point is 347.6±22.0 °C. | [3] |
| Solubility | Specific data not available. As a phenolic compound, it is expected to have low solubility in water and good solubility in organic solvents like methanol, ethanol, and chloroform. | General chemical principles |
Synthesis and Mechanistic Insights
The synthesis of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol and related stilbenoids is most commonly achieved via olefination reactions, particularly the Wittig reaction and its variants like the Horner-Wadsworth-Emmons (HWE) reaction. These methods are renowned for their reliability in forming carbon-carbon double bonds.[4]
A particularly relevant synthetic approach is detailed in patent literature concerning the synthesis of Sarpogrelate, for which the saturated analogue of the title compound is a key intermediate.[5] The synthesis of the ethenyl moiety is a crucial step before the final reduction. The following protocol is adapted from this literature, providing a robust pathway to a protected form of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol.
Diagram of Synthetic Workflow
Caption: Synthesis workflow for 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol.
Detailed Experimental Protocol (Horner-Wadsworth-Emmons Approach)
This protocol is based on the synthesis of the benzyl-protected intermediate as described in patent CN101279899A.[5] The final deprotection step is a standard procedure.
Part 1: Synthesis of [[2-(Benzyloxy)phenyl]methyl]diethyl phosphonate (Phosphonate Reagent)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-benzyloxybenzyl chloride and a slight excess of triethyl phosphite.
-
Arbuzov Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by Thin Layer Chromatography (TLC). The Arbuzov reaction is a well-established method for forming carbon-phosphorus bonds.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the excess triethyl phosphite and the ethyl chloride byproduct under reduced pressure to yield the crude phosphonate. Purification can be achieved by vacuum distillation or column chromatography.
Part 2: Synthesis of 1-Benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene (Protected Stilbene)
-
Ylide Formation: In a dry, inert atmosphere, suspend a strong base such as sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF). Cool the suspension in an ice bath.
-
Addition of Phosphonate: Add the [[2-(Benzyloxy)phenyl]methyl]diethyl phosphonate dropwise to the cooled base suspension. The deprotonation of the carbon adjacent to the phosphorus atom forms the highly nucleophilic phosphonate carbanion (the Horner-Emmons-Wittig reagent).[6]
-
Reaction with Aldehyde: To the resulting ylide solution, add 3-methoxybenzaldehyde dropwise while maintaining the low temperature. The reaction is typically rapid. The HWE reaction with stabilized ylides, such as this one, strongly favors the formation of the (E)-alkene, which is the thermodynamically more stable product.[4]
-
Quenching and Extraction: After the reaction is complete (monitored by TLC), carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part 3: Deprotection to 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol
-
Debenzylation: Dissolve the purified 1-Benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene in a suitable solvent like ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenolysis: Subject the mixture to a hydrogen atmosphere (this can be done using a balloon filled with hydrogen or a hydrogenation apparatus) and stir vigorously at room temperature. Note: This step, if run for an extended period or under high pressure, will also reduce the ethenyl double bond to an ethyl single bond, yielding the saturated analogue.[5] Careful monitoring by TLC is crucial to isolate the desired ethenyl product. Alternative debenzylation methods that do not affect the double bond, such as using certain Lewis acids, may also be employed.
-
Final Purification: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to yield the final product, 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol. Further purification can be done by recrystallization or column chromatography.
Spectroscopic Characterization
| Spectroscopic Data | Predicted Features |
| ¹H NMR | - Aromatic Protons: Multiple signals in the range of δ 6.7-7.4 ppm. - Ethenyl Protons: Two doublets in the range of δ 6.9-7.2 ppm with a large coupling constant (J ≈ 16 Hz), characteristic of a trans-alkene. - Phenolic Proton: A broad singlet, typically in the range of δ 4.5-5.5 ppm, which is exchangeable with D₂O. - Methoxy Protons: A sharp singlet around δ 3.8 ppm corresponding to the three -OCH₃ protons. |
| ¹³C NMR | - Aromatic & Ethenyl Carbons: Multiple signals in the δ 110-160 ppm region. The carbon bearing the hydroxyl group (C-OH) and the carbon bearing the methoxy group (C-OCH₃) would be expected at the downfield end of this range. - Methoxy Carbon: A signal around δ 55 ppm. |
| Infrared (IR) | - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group. - C-H Stretch (Aromatic/Vinylic): Absorptions just above 3000 cm⁻¹. - C=C Stretch (Aromatic/Vinylic): Peaks in the 1580-1650 cm⁻¹ region. - C-O Stretch (Phenol & Ether): Strong absorptions in the 1000-1300 cm⁻¹ region. - =C-H Bend (trans-alkene): A characteristic out-of-plane bending vibration around 960-970 cm⁻¹. |
| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A prominent peak at m/z = 226, corresponding to the molecular weight of the compound. - Fragmentation: Expect fragmentation patterns corresponding to the loss of methyl (-CH₃) or methoxy (-OCH₃) groups, and cleavage around the ethenyl bridge. |
Potential Biological Activities and Applications
While no specific biological studies on 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol have been identified, its structural classification as a stilbenoid suggests a range of potential activities based on extensive research into this class of compounds. Stilbenoids, including the well-known resveratrol, are recognized for their diverse pharmacological effects.[7]
Diagram of Potential Biological Interactions
Caption: Potential biological activities of stilbenoids.
A. Antioxidant Properties: Phenolic compounds are well-known antioxidants due to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals.[8] The resulting phenoxyl radical is stabilized by resonance. The antioxidant capacity of stilbenoids can be evaluated using standard in vitro assays.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This common assay measures the ability of a compound to scavenge the stable DPPH free radical. A solution of DPPH in a solvent like methanol is prepared. The test compound is added at various concentrations. The reduction of DPPH is monitored by the decrease in absorbance at approximately 517 nm using a spectrophotometer.
B. Anti-inflammatory Activity: Many stilbene derivatives exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) pathway.[8][9]
-
In Vitro Anti-inflammatory Assay: A general protocol involves using cell cultures, such as murine macrophage (RAW 264.7) or microglial (BV2) cells.
-
Cell Culture: Plate the cells in a suitable medium and allow them to adhere.
-
Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).
-
Treatment: Concurrently treat the cells with various concentrations of the test compound.
-
Analysis: After a specific incubation period, measure the levels of inflammatory mediators, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), or interleukin-6 (IL-6), in the cell culture supernatant using methods like the Griess assay for NO or ELISA for cytokines.
-
C. Antimicrobial and Antifungal Activity: The presence of hydroxyl groups on the phenyl rings of stilbenes is often crucial for their antimicrobial activity.[1] Methylation of these hydroxyl groups can sometimes enhance activity by increasing the compound's ability to penetrate the lipophilic cell membranes of fungi.[1]
D. Applications in Drug Discovery and Materials Science: As a synthetic intermediate, 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol is a valuable building block. Its relevance to the synthesis of Sarpogrelate, an antiplatelet agent, highlights its potential in pharmaceutical development.[3] Furthermore, its phenolic and conjugated styryl structure makes it a candidate for investigation in materials science, potentially for the development of polymers or coatings.[2]
Safety and Handling
Specific toxicity data for 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol is not available. However, as with all phenolic compounds, it should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
2-[2-(3-Methoxyphenyl)Ethenyl]Phenol is a stilbenoid with a well-defined chemical structure and accessible synthetic routes. While specific experimental data on its physicochemical properties and biological activities are sparse, its classification within the stilbene family provides a strong rationale for its investigation as a potential antioxidant, anti-inflammatory, or antimicrobial agent. The protocols and data synthesized in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this and related molecules.
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